

Trifluoroacetic Acid-d (CAS 599-00-8): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trifluoroacetic acid-d*

Cat. No.: *B043077*

[Get Quote](#)

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Trifluoroacetic acid-d** (TFA-d), a deuterated form of trifluoroacetic acid, with the CAS number 599-00-8. This document is intended for researchers, scientists, and professionals in drug development who utilize or are considering the use of this versatile reagent in their work. The guide covers its chemical and physical properties, detailed experimental protocols for its primary applications, and essential safety and handling information.

Chemical and Physical Properties

Trifluoroacetic acid-d is a colorless, fuming liquid with a pungent odor, analogous to its non-deuterated counterpart.^[1] The substitution of the acidic proton with a deuterium atom makes it a valuable tool in various analytical and synthetic applications, particularly where isotopic labeling is advantageous.^[2] It is a strong acid, miscible with water and many organic solvents.^[3]

Table 1: Physical and Chemical Properties of **Trifluoroacetic Acid-d**

Property	Value	Reference(s)
CAS Number	599-00-8	[4]
Molecular Formula	C ₂ DF ₃ O ₂	[5]
Molecular Weight	115.03 g/mol	[4][5]
Appearance	Clear, colorless liquid	[6]
Odor	Pungent, vinegar-like	[1]
Density	1.493 g/mL at 25 °C	[4][5]
Melting Point	-15 °C	[4][5]
Boiling Point	71-75 °C	[4][5]
Refractive Index	n _{20/D} 1.300	[4]
Isotopic Purity	Typically ≥99.5 atom % D	[4][7]
Solubility	Miscible with water, ether, acetone, ethanol, benzene, hexane, and CCl ₄	[2][8]
Hygroscopicity	Hygroscopic	[6]

Synthesis of Trifluoroacetic Acid-d

The synthesis of **Trifluoroacetic acid-d** is typically achieved through the hydrolysis of trifluoroacetic anhydride with heavy water (D₂O).^{[9][10]} This method allows for a high degree of deuterium incorporation.

Experimental Protocol: Synthesis from Trifluoroacetic Anhydride and Heavy Water

This protocol is based on established methods for the synthesis of deuterated carboxylic acids. ^{[9][10]}

Materials:

- Trifluoroacetic anhydride ((CF₃CO)₂O)
- Heavy water (D₂O, 99.8 atom % D)
- Dry reaction vessel with a magnetic stirrer
- Dropping funnel
- Distillation apparatus
- Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

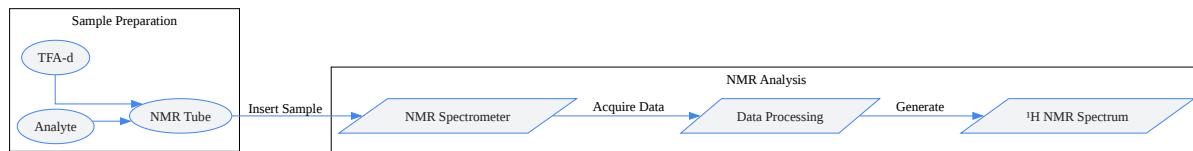
- Set up a dry reaction vessel equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere.
- Cool the reaction vessel to 0 °C using an ice bath.
- To the cooled reaction vessel, add a measured amount of trifluoroacetic anhydride.
- Slowly add a stoichiometric equivalent of heavy water dropwise from the dropping funnel to the stirred trifluoroacetic anhydride. The reaction is exothermic and should be controlled by the rate of addition.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for a specified period to ensure complete hydrolysis.
- The resulting **Trifluoroacetic acid-d** can be purified by fractional distillation.

Safety Precautions: Trifluoroacetic anhydride is corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.

Applications and Experimental Protocols

Trifluoroacetic acid-d is a versatile tool in the modern laboratory, with primary applications in Nuclear Magnetic Resonance (NMR) spectroscopy, peptide synthesis, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy


In ^1H NMR spectroscopy, the presence of protonated solvents can obscure signals from the analyte. The use of deuterated solvents like **Trifluoroacetic acid-d** minimizes the solvent signal, allowing for a clearer interpretation of the spectrum of the compound of interest.^[2] It is particularly useful for dissolving and analyzing peptides and other molecules that are soluble in acidic media.^[7] Furthermore, the addition of a small amount of TFA-d can be used to shift the residual water signal in other deuterated solvents, such as DMSO-d₆, downfield, preventing overlap with analyte signals.^[11]

Materials:

- Analyte of interest
- **Trifluoroacetic acid-d** (CAS 599-00-8), NMR grade
- NMR tube
- Pipettes

Procedure:

- Ensure the NMR tube is clean and dry.
- Weigh an appropriate amount of the analyte and place it in the NMR tube.
- Add a sufficient volume of **Trifluoroacetic acid-d** (typically 0.5-0.7 mL) to the NMR tube to dissolve the analyte completely.
- Cap the NMR tube and gently agitate to ensure a homogenous solution.
- If required for shimming, a sealed capillary containing a reference standard can be inserted into the NMR tube.
- The sample is now ready for analysis in the NMR spectrometer.

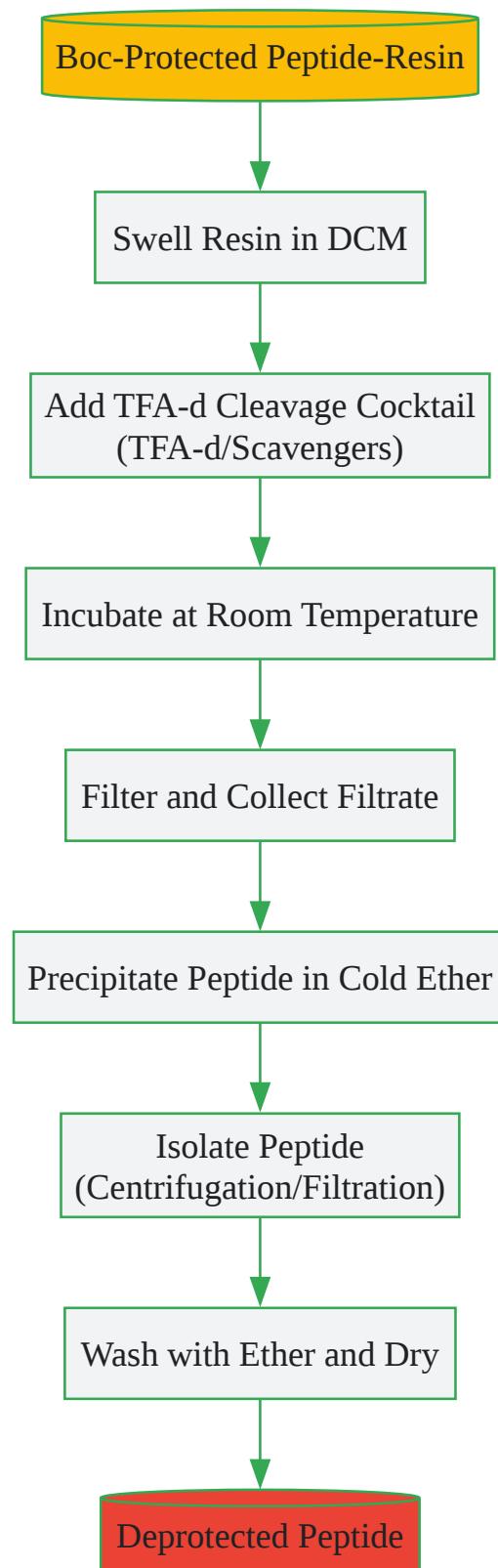
[Click to download full resolution via product page](#)

Figure 1. A simplified workflow for preparing and analyzing a sample using **Trifluoroacetic acid-d** in NMR spectroscopy.

Peptide Synthesis: Deprotection of Protecting Groups

Trifluoroacetic acid is widely used in solid-phase peptide synthesis (SPPS) for the cleavage of acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group from the N-terminus of amino acids, and for the final cleavage of the synthesized peptide from the resin support.[12] Using **Trifluoroacetic acid-d** in this step can be advantageous for subsequent analysis of the cleavage reaction by NMR or mass spectrometry, as it introduces a deuterium label.

This protocol outlines the general steps for the removal of a Boc protecting group from a resin-bound peptide.


Materials:

- Boc-protected peptide-resin
- **Trifluoroacetic acid-d** (CAS 599-00-8)
- Dichloromethane (DCM)
- Scavengers (e.g., triisopropylsilane (TIS), water, dithiothreitol (DTT))

- Solid-phase synthesis vessel
- Cold diethyl ether

Procedure:

- Swell the Boc-protected peptide-resin in DCM within the synthesis vessel.
- Drain the DCM.
- Prepare the cleavage cocktail. A common mixture is 95% **Trifluoroacetic acid-d**, 2.5% water, and 2.5% TIS. The choice and proportion of scavengers depend on the amino acid composition of the peptide.
- Add the cleavage cocktail to the resin and agitate gently at room temperature for 1-3 hours.
- Filter the resin and collect the filtrate containing the deprotected peptide.
- Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
- Precipitate the peptide by adding the combined filtrate to cold diethyl ether.
- Collect the precipitated peptide by centrifugation or filtration.
- Wash the peptide pellet with cold diethyl ether to remove residual scavengers and TFA-d.
- Dry the peptide under vacuum.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. benchchem.com [benchchem.com]
- 4. High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. carlroth.com [carlroth.com]
- 7. CN114349630A - Preparation method of deuterated trifluoroacetic acid - Google Patents [patents.google.com]
- 8. CN114349630B - Preparation method of deuterated trifluoroacetic acid - Google Patents [patents.google.com]
- 9. Water signal displacement in 1H NMR spectroscopy using trifluoroacetic acid — Nanalysis [nanalysis.com]

- 10. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 11. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 12. [lcms.cz](https://www.lcms.cz) [lcms.cz]
- To cite this document: BenchChem. [Trifluoroacetic Acid-d (CAS 599-00-8): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b043077#trifluoroacetic-acid-d-cas-number-599-00-8\]](https://www.benchchem.com/product/b043077#trifluoroacetic-acid-d-cas-number-599-00-8)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com